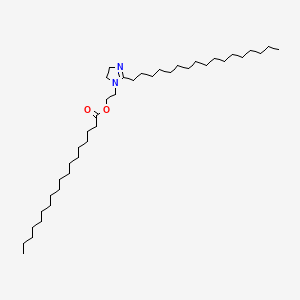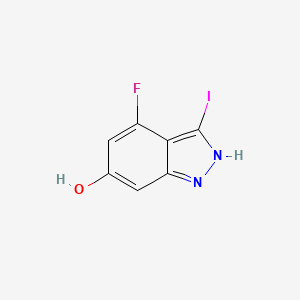
3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one is a synthetic organic compound that belongs to the class of benzo[c]thiophenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the amino group: This step might involve nucleophilic substitution reactions where an amine group is introduced.
Methylation and phenylmethylation: These steps can be carried out using methylating agents and benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.
作用機序
The mechanism of action of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Benzo[c]thiophene derivatives: Compounds with similar core structures but different substituents.
Aminomethyl derivatives: Compounds with similar amino group modifications.
Uniqueness
3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other similar compounds.
特性
CAS番号 |
97874-31-2 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC名 |
3-[[benzyl(methyl)amino]methyl]-3H-2-benzothiophen-1-one |
InChI |
InChI=1S/C17H17NOS/c1-18(11-13-7-3-2-4-8-13)12-16-14-9-5-6-10-15(14)17(19)20-16/h2-10,16H,11-12H2,1H3 |
InChIキー |
RVUHERNEVDWMBK-UHFFFAOYSA-N |
正規SMILES |
CN(CC1C2=CC=CC=C2C(=O)S1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



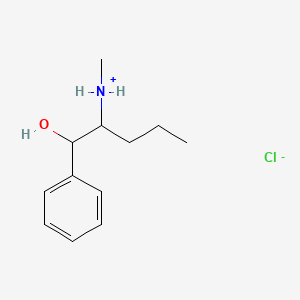
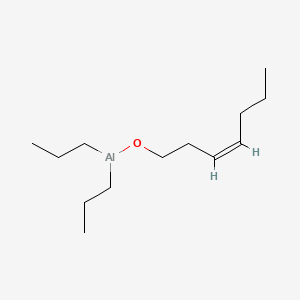
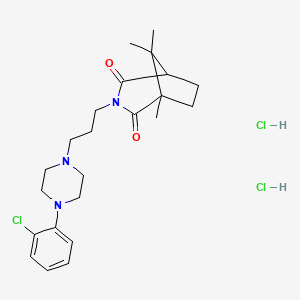
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
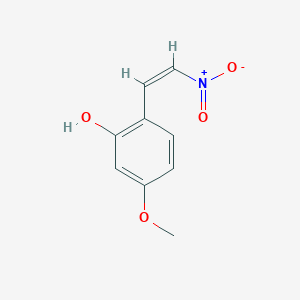

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
